2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (molecular formula: C₁₁H₁₄BClINO₂; molecular weight: 365.4 g/mol; CAS: 1241950-75-3) is a halogenated pyridine derivative functionalized with a pinacol boronate ester at the 3-position. This compound is structurally characterized by three distinct substituents:
- Chlorine at the 2-position,
- Iodine at the 4-position,
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) at the 3-position.
The presence of iodine, a heavy halogen, distinguishes it from analogous pyridine-boronate compounds. This structural combination makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, where the boronate group facilitates carbon-carbon bond formation. The iodine substituent may act as a leaving group or participate in further functionalization (e.g., Ullmann or Sonogashira couplings), enhancing its utility in multi-step synthetic pathways .
Properties
IUPAC Name |
2-chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClINO2/c1-10(2)11(3,4)17-12(16-10)8-7(14)5-6-15-9(8)13/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREHTQZLXDCHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673858 | |
| Record name | 2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241950-75-3 | |
| Record name | 2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241950-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1241950-75-3) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₄BClINO₂
- Molecular Weight : 365.40 g/mol
- Structure : The compound features a pyridine ring substituted with chlorine and iodine atoms and a dioxaborolane moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
Potential Targets:
- Kinases : The compound may inhibit kinase activity, which is crucial in regulating various cellular processes.
- Inflammatory Pathways : It has shown promise in modulating inflammatory responses by affecting cytokine release.
In Vitro Studies
Recent investigations have highlighted the compound's efficacy in inhibiting pro-inflammatory cytokines in cell cultures. For instance:
- Study on Cytokine Release : In a study assessing its effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells, the compound significantly reduced the release of IL-6 and TNF-alpha at concentrations as low as 1 µM .
Structure-Activity Relationship (SAR)
The presence of both halogen substituents (chlorine and iodine) and the dioxaborolane group appears to enhance the compound's potency. Comparative studies with related compounds indicate that modifications in these groups can lead to significant changes in biological activity.
Case Study 1: Anti-inflammatory Activity
In a controlled laboratory setting, researchers evaluated the anti-inflammatory properties of this compound against LPS-stimulated macrophages. The results demonstrated a dose-dependent decrease in cytokine levels (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent .
Case Study 2: Kinase Inhibition
Toxicity and Safety Profile
The compound exhibits toxicity at higher concentrations. Safety data indicate that it is classified as an acute toxic substance with potential eye and skin irritations. Precautionary measures should be taken when handling this chemical .
Scientific Research Applications
Applications in Medicinal Chemistry
- Drug Development : The compound can be utilized in the synthesis of pharmaceuticals due to its ability to undergo nucleophilic aromatic substitution reactions. This property is essential for developing new drugs targeting specific biological pathways .
- Anticancer Agents : Research indicates that derivatives of pyridine compounds exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the efficacy of these compounds by improving their solubility and bioavailability .
- Bioconjugation : The presence of reactive halogens (chlorine and iodine) enables the compound to be used in bioconjugation processes, where it can be linked to biomolecules for targeted drug delivery systems .
Applications in Materials Science
- Polymer Chemistry : The compound can act as a monomer in polymerization reactions, leading to the formation of new polymeric materials with tailored properties for specific applications such as drug delivery systems or biodegradable materials .
- Nanomaterials : Due to its boron content, this compound can be involved in the synthesis of boron-containing nanomaterials which have potential applications in electronics and photonics .
Applications in Organic Synthesis
- Cross-Coupling Reactions : The halogen substituents allow for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .
- Functionalization of Aromatic Compounds : The compound serves as a versatile intermediate for functionalizing aromatic rings through electrophilic aromatic substitution or metalation strategies. This is particularly useful in synthesizing fine chemicals and agrochemicals .
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of a series of pyridine derivatives from 2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine that exhibited significant cytotoxicity against various cancer cell lines. The results indicated that modifications at the pyridine ring could enhance biological activity while maintaining favorable pharmacokinetic properties.
Case Study 2: Development of Biodegradable Polymers
Research focused on using this compound as a precursor for biodegradable polymers showed promising results in terms of material stability and degradation rates under physiological conditions. These polymers could potentially be used in medical applications such as sutures or drug delivery vehicles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related pyridine-boronate derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Structural and Reactivity Differences
Substituent Position and Electronic Effects :
- The target compound’s 3-boronate group contrasts with derivatives bearing boronate at the 4- or 5-positions (e.g., ). This positional isomerism influences regioselectivity in cross-coupling reactions.
- The iodine substituent provides a unique handle for sequential functionalization. For example, iodine can undergo oxidative addition with palladium catalysts, enabling tandem reactions (e.g., Suzuki followed by Ullmann coupling) .
Steric and Electronic Modifiers: Compounds with dimethoxymethyl () or trifluoromethyl () groups exhibit altered steric and electronic profiles.
Core Heterocycle Variations :
- Pyrimidine-based analogs () introduce additional nitrogen atoms, altering coordination properties in metal-catalyzed reactions and hydrogen-bonding interactions in biological targets.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing this compound, and what experimental precautions are critical?
- Methodology : The compound can be synthesized via sequential halogenation and Suzuki-Miyaura coupling. For example, iodination at the 4-position of a pyridine precursor followed by boronate ester installation at the 3-position using palladium catalysis under inert conditions (e.g., N₂/Ar atmosphere). Key precautions include avoiding moisture (due to boronate ester sensitivity) and using anhydrous solvents (THF, DMF) .
- Characterization : Confirm purity via HPLC and structural integrity via / NMR, noting diagnostic peaks for the dioxaborolane ring (e.g., 1.3 ppm for tetramethyl groups) and halogen substituents .
Q. How does the reactivity of this compound compare to structurally similar boronate esters in cross-coupling reactions?
- Comparative Analysis : The chloro and iodo substituents enable sequential functionalization. The iodo group typically undergoes faster oxidative addition in palladium-catalyzed reactions compared to chloro, allowing selective coupling at the 4-position. This contrasts with analogs like 2-chloro-5-boronated pyridines, where steric hindrance from substituents may slow reactivity .
- Experimental Design : Use model reactions (e.g., Suzuki coupling with phenylboronic acid) to compare yields and rates under identical conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) .
Advanced Research Questions
Q. How can competing reactivity between chloro and iodo substituents be managed during cross-coupling?
- Mechanistic Insight : The iodo group is more reactive in oxidative addition due to lower bond dissociation energy. To prioritize its coupling, use mild conditions (e.g., Pd(OAc)₂, SPhos ligand, 50°C) and short reaction times. The chloro group can remain intact for subsequent functionalization (e.g., Buchwald-Hartwig amination) .
- Data Contradiction : Some studies report unexpected coupling at the chloro position when using bulky ligands (e.g., XPhos). Mitigate this by screening ligands (e.g., SPhos vs. XPhos) and monitoring intermediates via LC-MS .
Q. What challenges arise in crystallographic characterization of this compound, and how are they resolved?
- Crystallography : The dioxaborolane group introduces rotational disorder, complicating structure refinement. Use high-resolution data (Mo-Kα, 100 K) and software like SHELXL for disorder modeling. For air-sensitive crystals, mount samples under inert oil .
- Case Study : Analogous compounds (e.g., 4-chloro-2-boronated pyrimidines) show similar challenges, resolved by iterative refinement in OLEX2 and applying restraints to boron-oxygen bond lengths .
Q. How do electronic effects of the pyridine ring influence the stability of the boronate ester?
- Stability Studies : Electron-withdrawing groups (e.g., Cl, I) reduce boronate ester hydrolysis rates. Conduct kinetic assays in aqueous THF (pH 7) to compare hydrolysis half-lives with less-halogenated analogs (e.g., 3-methoxy variants). Stability is enhanced by steric protection from the tetramethyl dioxaborolane .
- Spectroscopic Monitoring : Track hydrolysis via NMR, observing shifts from trigonal (boronate ester, ~30 ppm) to tetrahedral (boric acid, ~10 ppm) .
Methodological Resources
- Cross-Coupling Optimization : Refer to Miyaura-Suzuki protocols (Pd catalysts, base screening) for halogenated pyridines .
- Crystallography Tools : SHELX suite for refinement and OLEX2 for structure solution/visualization .
- Safety Protocols : Follow P201-P210 guidelines (e.g., inert atmosphere handling, heat avoidance) for air-sensitive boronates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
